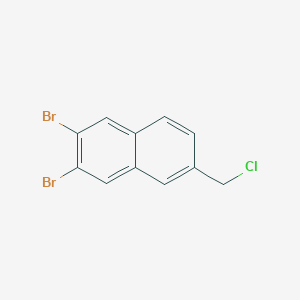
2,3-Dibromo-6-(chloromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-6-(chloromethyl)naphthalene: is an organic compound belonging to the class of halogenated naphthalenes It is characterized by the presence of two bromine atoms and one chloromethyl group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-6-(chloromethyl)naphthalene typically involves the bromination of 6-(chloromethyl)naphthalene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2 and 3 positions of the naphthalene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 2,3-Dibromo-6-(chloromethyl)naphthalene can undergo nucleophilic substitution reactions where the bromine atoms or the chloromethyl group are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less halogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted naphthalenes.
Oxidation Products: Oxidized derivatives such as naphthoquinones.
Reduction Products: Less halogenated naphthalenes or fully dehalogenated naphthalene.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,3-Dibromo-6-(chloromethyl)naphthalene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polycyclic aromatic hydrocarbons and other functionalized naphthalenes.
Biology and Medicine: While specific biological applications are less common, derivatives of halogenated naphthalenes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and photovoltaic materials. Its halogenated structure makes it suitable for use in various electronic applications.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-6-(chloromethyl)naphthalene in chemical reactions involves the electrophilic nature of the bromine and chloromethyl groups. These groups can participate in electrophilic aromatic substitution reactions, where they act as leaving groups, allowing nucleophiles to attack the naphthalene ring. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
2,3-Dibromonaphthalene: Similar in structure but lacks the chloromethyl group.
2,6-Dibromonaphthalene: Bromine atoms are positioned differently on the naphthalene ring.
1,4-Dibromonaphthalene: Bromine atoms are located at the 1 and 4 positions.
Uniqueness: 2,3-Dibromo-6-(chloromethyl)naphthalene is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity patterns compared to other dibromonaphthalenes. This combination of functional groups allows for a wider range of chemical transformations and applications in synthesis and material science.
Eigenschaften
Molekularformel |
C11H7Br2Cl |
|---|---|
Molekulargewicht |
334.43 g/mol |
IUPAC-Name |
2,3-dibromo-6-(chloromethyl)naphthalene |
InChI |
InChI=1S/C11H7Br2Cl/c12-10-4-8-2-1-7(6-14)3-9(8)5-11(10)13/h1-5H,6H2 |
InChI-Schlüssel |
RTAYMYLIUYJJFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C(C=C2C=C1CCl)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-1-[(S)-2-Pyrrolidinyl]ethanol Hydrochloride](/img/structure/B15333744.png)
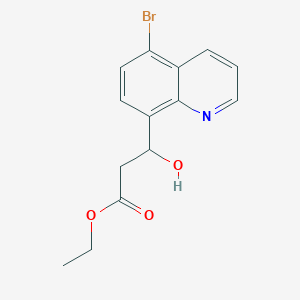
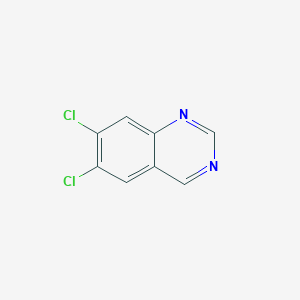

![2-[2-Fluoro-3-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15333771.png)

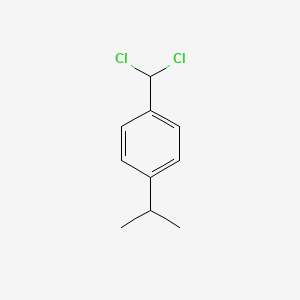
![7-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B15333782.png)
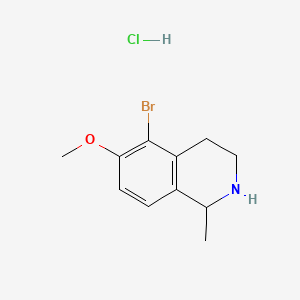
![N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Trifluoromethanesulfonate](/img/structure/B15333785.png)
![2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanone Hydrochloride](/img/structure/B15333786.png)
![7-Chloro-2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine](/img/structure/B15333789.png)
![3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15333794.png)
